

Structural Elucidation and Spectroscopic Profiling of 4-Bromo-1H-indene

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Compound of Interest

Compound Name: 4-Bromo-1H-indene

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A Technical Guide for Chemical Characterization Executive Summary & Structural Context

4-Bromo-1H-indene (C₉H₇Br) is a critical bicyclic intermediate, primarily utilized in the synthesis of ansa-metallocene catalysts (e.g., zirconocenes) for olefin polymerization. Its structural integrity is defined by the position of the bromine atom at the C4 position—adjacent to the bridgehead carbon—which imparts unique steric and electronic properties compared to its isomer, 5-bromo-1H-indene.

This guide provides a comprehensive spectroscopic profile to facilitate the identification, quality control, and differentiation of **4-bromo-1H-indene** from its isomers and synthetic precursors.

Synthesis & Isolation Context

Understanding the synthesis route is vital for anticipating impurities (regioisomers or unreacted starting materials) in the spectra.

Primary Route: Cross-coupling/Cyclization from 1,2-dibromobenzene.

- Step 1: Monolithiation of 1,2-dibromobenzene.

- Step 2: Reaction with acrolein or allyl derivatives.
- Step 3: Acid-catalyzed ring closure.

Common Impurities:

- 5-Bromo-1H-indene: Regioisomer.
- 1,2-Dibromobenzene: Starting material.
- Indene: From debromination side reactions.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and halogen content.

Experimental Parameters (EI-MS)

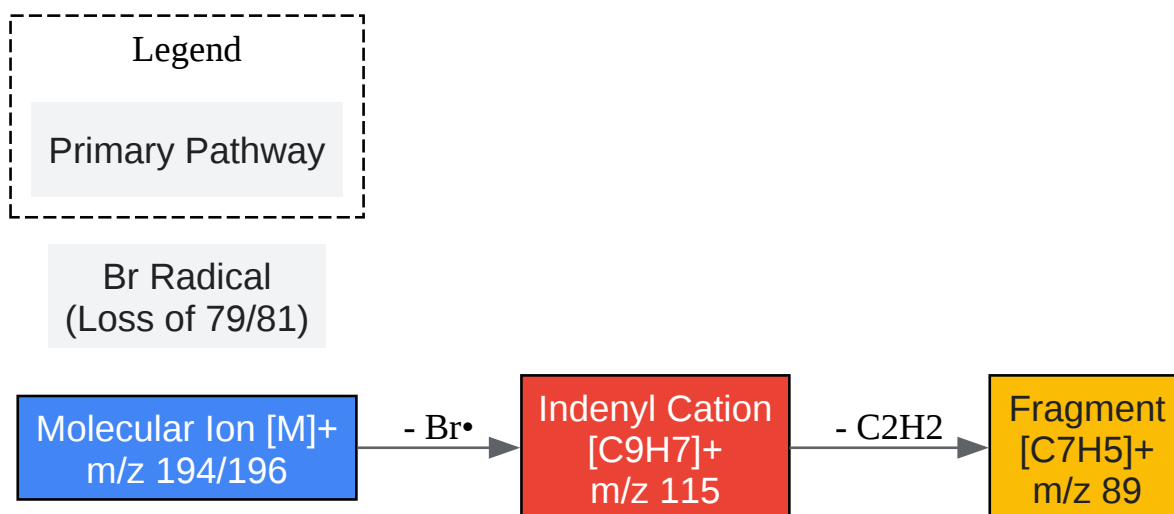
- Ionization: Electron Impact (EI), 70 eV.
- Inlet: GC-MS or Direct Insertion Probe.

Key Diagnostic Ions

The presence of a single bromine atom creates a characteristic 1:1 isotopic doublet for the molecular ion.

m/z (amu)	Ion Identity	Relative Abundance	Interpretation
194	(Br)	~50%	Molecular ion (Base peak or near base).
196	(Br)	~50%	Confirms presence of one bromine atom.
115		High	Indenyl Cation. Loss of Br radical. Characteristic of indene core.
89		Moderate	Loss of C ₂ H ₂ from indenyl cation (Tropylium-like rearrangement).

Fragmentation Pathway (Graphviz)



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Figure 1: Electron Impact (EI) fragmentation pathway showing the characteristic loss of bromine to form the stable indenyl cation.

Infrared Spectroscopy (FT-IR)

IR is used to confirm the aromatic system and the absence of carbonyl impurities (e.g., from incomplete cyclization of precursors).

Frequency (cm ⁻¹)	Vibration Mode	Assignment
3050 - 3070	C-H Stretch	Aromatic/Vinylic C-H ().
2890 - 2920	C-H Stretch	Methylene C-H () at C1 position.
1600 - 1580	C=C Stretch	Aromatic ring breathing.
1450	C=C Stretch	Indene double bond character.
750 - 780	C-H Bend	Out-of-plane bending (characteristic of 1,2,3-trisubstituted benzene).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural elucidation. The coupling patterns allow for the distinction between the 4-bromo and 5-bromo isomers.

¹H NMR Data (400 MHz, CDCl₃)

The spectrum consists of an aliphatic region (C1-H), a vinylic region (C2-H, C3-H), and an aromatic region.

- Solvent: Chloroform-d (

,

7.26 ppm reference).

- Concentration: ~10-15 mg/0.6 mL.

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
H1	3.41	t / br s	2H		Methylene protons. Broadened by allylic coupling.
H2	6.58	dt	1H	,	Vinylic proton. Distinct "doublet of triplets".
H3	6.89	dt	1H	,	Vinylic proton. ^[1] Deshielded relative to H2 due to conjugation.
H6	7.12	t (dd)	1H		Aromatic. ^[2] Meta to Br. Appears as a triplet (overlap of dd).
H7	7.31	d	1H		Aromatic. ^[2] Para to Br.
H5	7.45	d	1H		Aromatic. ^[2] Ortho to Br. Most deshielded aromatic signal.

Differentiation from 5-Bromoindene:

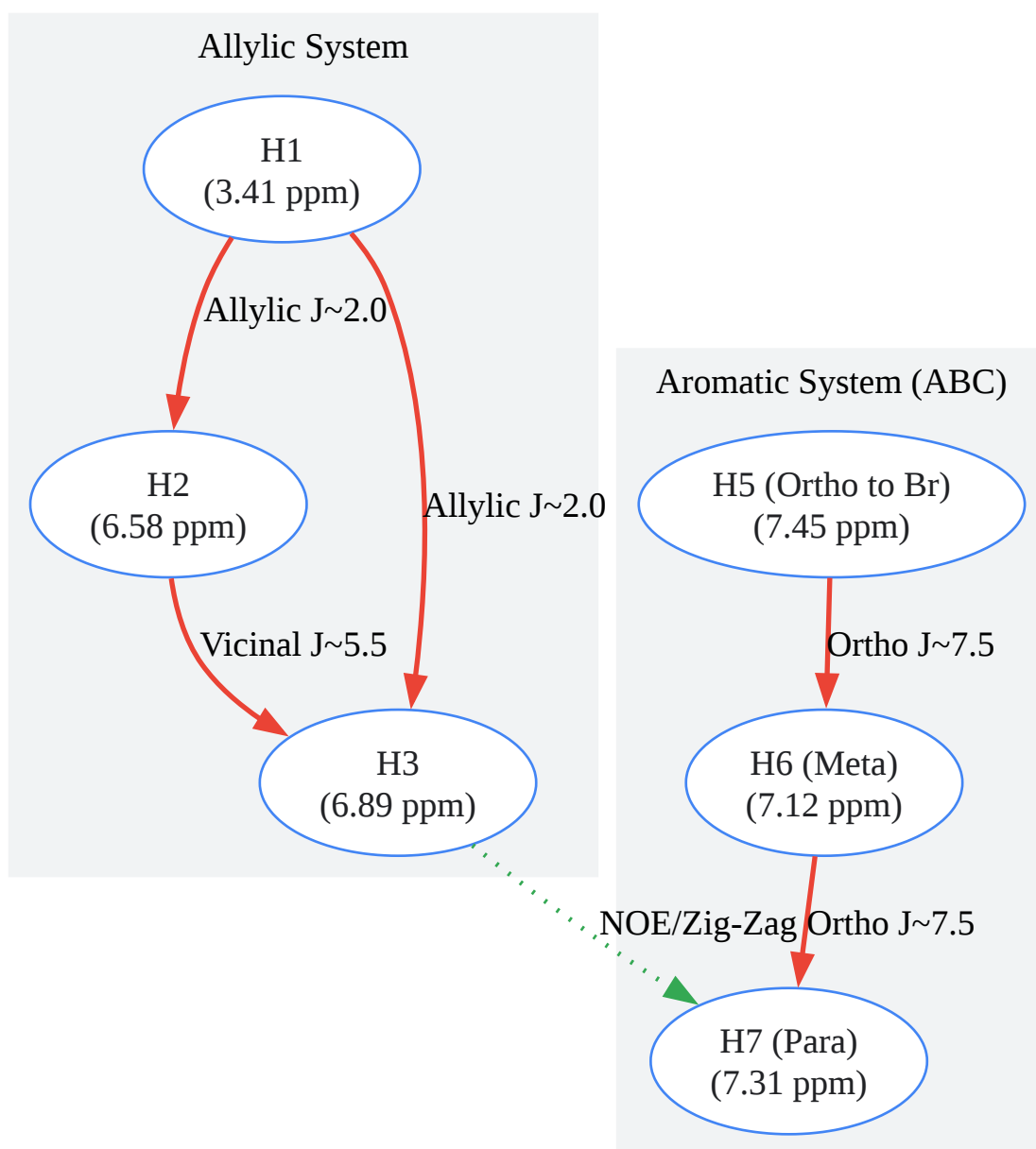
- 4-Bromo: The aromatic protons (H5, H6, H7) form a continuous 3-spin system (ABC or AMX). You will see a Triplet (H6) flanked by two Doublets (H5, H7).
- 5-Bromo: The aromatic protons are not all adjacent. H4 and H6 are meta to each other (singlet/doublet), and H6/H7 are ortho. The pattern is distinct (s, d, d).[1]

¹³C NMR Data (100 MHz, CDCl₃)

Confirm the presence of 9 carbon environments.

Shift (ppm)	Carbon Type	Assignment
38.5	CH ₂	C1 (Methylene)
115.0 - 120.0	C-Br	C4 (Quaternary, C-Br). Often weak intensity.
123.0	CH	C7
127.5	CH	C6
128.0	CH	C5
132.0	CH	C2
134.5	CH	C3
143.0	Cq	C3a/C7a (Bridgehead)
145.0	Cq	C3a/C7a (Bridgehead)

NMR Connectivity Diagram (Graphviz)



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Figure 2: Spin-spin coupling network. Solid red lines indicate scalar () coupling; dotted green line indicates potential NOE or long-range coupling used for spatial assignment.

Experimental Protocol for Validation

To ensure the data matches the guide, follow this standard characterization workflow:

- Sample Prep: Dissolve 15 mg of isolated oil in 0.6 mL
 - . Filter through a glass wool plug to remove inorganic salts (e.g., LiBr from synthesis).
- Acquisition:
 - Run standard ^1H (16 scans).
 - Run COSY (Correlation Spectroscopy) to confirm the H5-H6-H7 connectivity. This is the self-validating step to prove the Br position.
- QC Check:
 - Check for triplet at ~ 3.4 ppm (Indene impurity).
 - Check for multiplets at ~ 7.0 - 7.5 ppm without the specific H1/H2/H3 pattern (Isomeric impurities).

References

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